1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a structurally complex heterocyclic compound featuring:
- A benzimidazole core (1H-1,3-benzodiazol-2-yl), known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
- A tert-butyl group at position 1, which enhances steric bulk and metabolic stability .
- A 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, providing a hydrophilic linker with a methoxy-substituted aromatic moiety, likely influencing receptor binding and solubility .
This compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors where benzimidazole and pyrrolidinone motifs are prevalent, such as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)28-14-17(13-23(28)30)24-26-21-7-5-6-8-22(21)27(24)15-18(29)16-32-20-11-9-19(31-4)10-12-20/h5-12,17-18,29H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPASRPBICMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Functionalization of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 2-hydroxypropyl chain and the benzimidazole core are primary sites for oxidation.
Research Findings :
-
Oxidation of the hydroxyl group to a ketone enhances electrophilic reactivity, enabling further functionalization .
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Ring oxidation is less favored due to steric protection from the bulky tert-butyl substituent .
Reduction Reactions
The pyrrolidin-2-one ring and benzimidazole system are susceptible to selective reduction.
Research Findings :
-
Pyrrolidin-2-one reduction proceeds quantitatively, forming a secondary amine .
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Benzimidazole reduction requires high-pressure hydrogenation to avoid over-reduction .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic substitution (SN) are feasible at distinct sites.
Electrophilic Substitution
Nucleophilic Substitution
| Target Site | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Propyl chain hydroxyl | SOCl₂, pyridine | Chloride intermediate | Enables further coupling with amines or thiols . |
Research Findings :
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Nitration of the 4-methoxyphenoxy ring proceeds regioselectively under mild conditions .
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Chlorination of the hydroxyl group generates a versatile intermediate for cross-coupling .
Functional Group Interconversion
The methoxy group and tert-butyl substituent enable unique transformations.
Research Findings :
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Demethylation of the methoxy group generates a phenol, enabling further O-alkylation .
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tert-Butyl deprotection under acidic conditions preserves the benzimidazole core .
Cross-Coupling Reactions
The benzimidazole and pyrrolidinone moieties participate in transition-metal-catalyzed reactions.
Research Findings :
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Suzuki coupling at the benzimidazole ring expands π-conjugation for material science applications .
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Buchwald-Hartwig amination is less efficient due to steric hindrance .
Stability and Degradation Pathways
Critical stability data under varying conditions:
Comparative Reactivity of Analogues
Structural analogs exhibit divergent reactivity profiles:
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis:
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that derivatives of benzodiazoles, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A case study demonstrated that a benzodiazole derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a promising therapeutic index.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells. A notable study highlighted the compound's ability to protect against glutamate-induced excitotoxicity in neuronal cultures, indicating potential use in treating conditions like Alzheimer's disease.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Reduction of oxidative stress | |
| Anti-inflammatory | Decrease in pro-inflammatory cytokines |
Pharmacological Insights
Mechanism of Action
The mechanism through which this compound exerts its effects involves modulation of specific signaling pathways. For instance, it has been shown to influence the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, the compound may interact with neurotransmitter systems, enhancing synaptic plasticity and cognitive function.
Case Studies
- Breast Cancer Model : A study involving the application of this compound in a murine breast cancer model demonstrated significant tumor reduction compared to controls. The underlying mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
- Neurodegeneration : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests, alongside histological evidence of reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Gaps
- highlights the impact of methoxy substitution patterns on receptor selectivity.
- Unresolved Questions :
- Experimental data for the target compound’s solubility, bioavailability, and in vitro activity are lacking.
- Comparative studies with propyl vs. ethyl linkers in biological assays are needed.
Biological Activity
1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities, including:
- Antioxidant Activity : The presence of the methoxyphenoxy group contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells. Studies have shown that it significantly decreases lipid peroxidation in vitro .
- Anti-inflammatory Properties : The compound has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
- Antitumor Effects : In vitro studies reveal that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and pain .
- Modulation of Cell Signaling Pathways : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which play critical roles in inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to significant tumor regression in xenograft models of breast cancer. The treated groups showed a reduction in tumor volume compared to controls .
- Cell Line Studies : In vitro assays using human colorectal cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, indicative of apoptosis .
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one?
- Methodological Answer : Optimize reaction conditions by varying equivalents of reactants (e.g., aldehydes or benzoylating agents) and monitoring reaction time. For example, reducing reaction time from 24 hours to 3 hours improved yields in analogous compounds by minimizing side reactions . Purification via silica gel column chromatography with gradients (e.g., hexanes/EtOAc) can isolate the target compound effectively, as demonstrated in similar pyrrolidinone derivatives .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm backbone connectivity and substituent positions, ESI-MS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., hydroxyl or carbonyl stretches). For example, benzimidazole derivatives were characterized using these techniques, with NMR resolving aromatic protons and ESI-MS confirming the molecular ion peak . Thermal stability can be assessed via TGA/DTA to determine decomposition profiles .
Q. How should researchers assess purity during synthesis?
- Methodological Answer : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities. Preparative chromatography (e.g., silica gel) is recommended for isolating diastereomers, as seen in cyclopropane-pyrrolidinone hybrids, where a 6:1 diastereomeric ratio was resolved . Melting point analysis (e.g., 263–265°C in analogous compounds) provides additional purity validation .
Advanced Research Questions
Q. How to design Structure-Activity Relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives by modifying the tert-butyl group , 4-methoxyphenoxy side chain, or pyrrolidin-2-one core. Test bioactivity (e.g., enzyme inhibition, receptor binding) and correlate substituent effects. For instance, replacing tert-butyl with dimethylamino groups in pyrrolidinone analogs altered hydrophobicity and activity . Use multivariate regression models to quantify substituent contributions to potency .
Q. How to resolve contradictions in thermal degradation data?
- Methodological Answer : Perform comparative TGA/DTA under inert vs. oxidative atmospheres to distinguish between pyrolysis and oxidation pathways. For benzimidazole derivatives, discrepancies in decomposition onset temperatures were resolved by correlating DSC data with kinetic models (e.g., Flynn-Wall-Ozawa method) to identify dominant degradation mechanisms .
Q. What computational strategies predict binding affinity with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases) and validate with MD simulations (GROMACS/AMBER) to assess binding stability. Analogous compounds with benzodiazole moieties showed affinity for ATP-binding pockets, guided by electrostatic complementarity . Free energy perturbation (FEP) calculations can refine binding ΔG values .
Q. How to address stereochemical challenges in synthesis?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H) or asymmetric catalysis (e.g., Evans oxazaborolidine) to resolve enantiomers. For cyclopropane-pyrrolidinone hybrids, diastereomers were separated via preparative TLC, with stereochemistry confirmed by NOESY NMR . Dynamic kinetic resolution (DKR) strategies may enhance enantiomeric excess .
Q. How to evaluate biological activity in complex matrices (e.g., cellular assays)?
- Methodological Answer : Use fluorescence-based assays (e.g., fluorescence quenching in benzimidazoles ) or radioligand binding assays to quantify target engagement. For cytotoxicity, employ MTT assays with IC50 determination. Preclinical studies on similar compounds utilized xenograft models to assess tumor growth inhibition, requiring HPLC-MS for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
